molecular formula C16H21F6N3S B3077602 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea CAS No. 1048692-50-7

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea

Cat. No.: B3077602
CAS No.: 1048692-50-7
M. Wt: 401.4 g/mol
InChI Key: KRYYOIQNEMXCQT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a chiral dimethylamino-substituted branched alkyl chain. This compound is synthesized via a two-step process involving palladium-catalyzed hydrogenation followed by thiourea formation using 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene (). Its stereochemistry at the C2 position (S-configuration) distinguishes it from enantiomeric analogs, such as the R-configuration variant (CAS 1048692-61-0), which shares the same molecular formula (C₁₆H₂₁F₆N₃S) but differs in biological and physicochemical properties ().

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYYOIQNEMXCQT-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea is a synthetic compound that belongs to the thiourea class, recognized for its diverse biological activities. With a molecular formula of C16_{16}H21_{21}F6_6N3_3S and a molecular weight of 401.41 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the trifluoromethyl group, such as (S)-1-(3,5-bis(trifluoromethyl)phenyl)thiourea, have been shown to enhance antimicrobial efficacy against various bacterial strains. The presence of the trifluoromethyl moiety improves pharmacodynamics and pharmacokinetics, making these compounds effective against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (µg/mL)Bacterial Strains
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea1-2S. aureus, E. coli
Other Thiourea Derivatives0.25-4Various Gram-positive bacteria

Anticancer Potential

Thiourea derivatives have also been studied for their anticancer properties. Studies show that these compounds can inhibit the growth of several cancer cell lines and reverse treatment resistance. The mechanism often involves targeting specific molecular pathways associated with cancer progression, such as those involved in angiogenesis and cell signaling .

Table 2: Anticancer Activity of Thiourea Derivatives

CompoundIC50_{50} (µM)Cancer Cell Lines
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea7-20Pancreatic, Prostate
Other Thiourea Derivatives1.50-14Breast, Lung

Other Biological Activities

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. For instance, certain thiourea derivatives have demonstrated strong reducing potential against free radicals in various assays .

Table 3: Antioxidant Activity of Selected Thiourea Derivatives

CompoundIC50_{50} (µg/mL)Assay Type
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea52 (ABTS), 45 (DPPH)Free Radical Scavenging
Other Thiourea DerivativesVariesVarious

Case Study 1: Antimicrobial Efficacy

In a study examining various thiourea derivatives' efficacy against MRSA and other bacterial strains, it was found that the compound exhibited MIC values comparable to or better than standard antibiotics like vancomycin. This highlights its potential as a novel antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Activity

A series of experiments conducted on pancreatic cancer cell lines revealed that certain thiourea derivatives could significantly inhibit cell proliferation at low concentrations (IC50_{50} as low as 1.50 µM). These findings suggest that the structural modifications in thioureas can lead to enhanced anticancer properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . Research indicates that thioureas can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, compounds similar to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea have shown significant cytotoxicity with IC50 values in the low micromolar range against multiple cancer types, including breast and prostate cancers .

Antimicrobial Properties

Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that certain thioureas exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant properties of thiourea derivatives are another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, demonstrating significant reducing potential in assays such as ABTS and DPPH . This antioxidant capability suggests potential applications in preventing oxidative stress-related diseases.

Organocatalysis

Thioureas are recognized for their role as organocatalysts in various organic reactions. They facilitate reactions such as Michael additions and aldol reactions, showcasing their versatility in synthetic chemistry. The unique electronic properties imparted by the trifluoromethyl group enhance their catalytic efficiency .

Molecular Recognition and Sensing

The ability of thioureas to form complexes with metal ions has led to their use in molecular recognition applications. Their coordination chemistry allows them to act as sensors for detecting metal ions or small organic molecules, which is valuable in environmental monitoring and analytical chemistry .

Pharmaceutical Applications

Thioureas have been investigated for their pharmaceutical properties beyond anticancer effects. They exhibit activities such as antidiabetic, antiviral, and antiparasitic effects, making them candidates for drug development against a variety of diseases .

Case Study 1: Anticancer Activity Assessment

A study involving the synthesis of novel thiourea derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 1.26 to 2.96 μM. The study highlighted the potential of these compounds in overcoming drug resistance mechanisms commonly seen in cancer therapy .

Case Study 2: Antimicrobial Efficacy Evaluation

In a comparative study assessing the antimicrobial efficacy of various thioureas, it was found that certain derivatives exhibited MIC values significantly lower than traditional antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. This suggests that these compounds could be developed into new antimicrobial agents .

Chemical Reactions Analysis

Enantioselective Amination of Pyrazolones

This thiourea catalyzes the amination of 4-substituted pyrazolones with azodicarboxylates, achieving high enantiomeric ratios (er) .

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)er (S:R)
110Toluene18597:3
25Toluene27994:6

Mechanism :

  • Dual activation : The thiourea H-bonds to the azodicarboxylate electrophile, while the dimethylamino group deprotonates the pyrazolone nucleophile .

  • Steric control : The 3-methylbutan-2-yl group directs substrate approach, favoring one enantiomer .

Cascade Oxa-Michael/aza-Henry Reactions

The catalyst facilitates tandem reactions for synthesizing trisubstituted benzopyrans :

  • Oxa-Michael addition : Thiourea activates the α,β-unsaturated carbonyl via H-bonding.

  • aza-Henry reaction : The dimethylamino group deprotonates the nitroalkane nucleophile.
    Performance :

  • Yields up to 80% with 92:8 er .

  • Recyclability: Supported polymeric analogs retain activity for 3 cycles .

Hydrogen-Bonding Catalysis

The 3,5-bis(trifluoromethyl)phenyl group enhances acidity (pKa ≈ 8.5), enabling strong H-bonding to carbonyls, nitro groups, and azodicarboxylates . This activation is critical in:

  • Michael additions : To α,β-unsaturated ketones (er > 90:10) .

  • Epoxide ring-opening : With thiophenols (er = 88:12) .

Table: Substrate Scope in Michael Additions

SubstrateProductYield (%)er (S:R)
Cyclohexenoneβ-Hydroxy ketone7893:7
Chalconeβ-Amino ketone8291:9

Limitations and Optimization

  • Solvent sensitivity : Nonpolar solvents (toluene, CH₂Cl₂) improve enantioselectivity vs polar aprotic solvents (DMSO) .

  • Steric hindrance : Bulky substrates (e.g., 3-phenylpropanal) reduce yields (≤50%) due to restricted transition-state geometry .

  • Catalyst modification : Incorporating 3,3-diaryloxindole scaffolds improves er to 97:3 in pyrazolone aminations .

Industrial Relevance

This thiourea is used in gram-scale syntheses of pharmaceuticals (e.g., β-amino alcohols) and agrochemicals, offering advantages over metal catalysts:

  • Low toxicity : No heavy-metal residues.

  • Cost efficiency : Recyclable in polymeric forms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiourea Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Stereochemistry Reference
Target (S-enantiomer) 1-(dimethylamino)-3-methylbutan-2-yl 401.41 CF₃, thiourea, dimethylamino S
R-enantiomer 1-(dimethylamino)-3-methylbutan-2-yl 401.41 CF₃, thiourea, dimethylamino R
1f () 1-hydroxy-3-methylbutan-2-yl 397.38 CF₃, thiourea, hydroxyl S
CAS 1333260-44-8 () tert-butyldimethylsilyl, diphenylphosphanyl 658.80 CF₃, thiourea, silyl, phosphanyl (2S,3R)

Physicochemical Properties

  • Boiling Point : The R-enantiomer () has a boiling point of 349.6±52.0 °C, while the S-enantiomer’s data are unspecified but expected to be similar.
  • Density : The R-enantiomer’s density is 1.3±0.1 g/cm³ (), comparable to other thioureas in this class.
  • Hydrophobicity : The trifluoromethyl groups enhance lipophilicity, but substituents like hydroxyl (1f) or silyl () modulate solubility.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea, and how do reaction parameters affect yield?

Answer:
The synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral amine precursor, such as (S)-1-(dimethylamino)-3-methylbutan-2-amine, under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Catalytic bases like triethylamine may enhance nucleophilic attack efficiency. Evidence from analogous thiourea syntheses suggests yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Question: How can enantiomeric purity be ensured during synthesis, and what analytical tools validate stereochemical fidelity?

Answer:
Asymmetric synthesis or chiral resolution using resolving agents (e.g., tartaric acid derivatives) is recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are essential for quantifying enantiomeric excess (ee). For example, (S)-configured thioureas (CAS 1048692-61-0) exhibit distinct retention times compared to (R)-enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial arrangements of substituents.

Basic Question: Which spectroscopic and chromatographic techniques are pivotal for structural characterization?

Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent integration and trifluoromethyl group presence.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 401.41 for C16_{16}H21_{21}F6_6N3_3S) .
  • FT-IR : Thiourea C=S stretches (~1250 cm1^{-1}) and CF3_3 vibrations (~1150 cm1^{-1}) provide functional group confirmation.

Advanced Question: How does stereochemistry at the dimethylamino group influence supramolecular interactions in catalytic or receptor-binding studies?

Answer:
The (S)-configuration induces specific spatial arrangements, affecting hydrogen-bonding networks and van der Waals interactions. For instance, in enantiomeric pairs (e.g., CAS 1048692-61-0 vs. 851477-20-8), the (S)-form may exhibit higher binding affinity to chiral receptors due to complementary steric and electronic profiles. Computational docking studies paired with crystallographic data are advised to map interaction landscapes .

Advanced Question: What statistical frameworks optimize reaction parameters for scalable synthesis?

Answer:
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, efficiently identify critical variables (e.g., molar ratios, temperature). For example, a Central Composite Design (CCD) could optimize reagent stoichiometry and solvent polarity, reducing trial iterations. Flow-chemistry systems (e.g., microreactors) enhance reproducibility by standardizing mixing and residence times, as demonstrated in analogous diazomethane syntheses .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Answer:
Discrepancies often arise from purity variations or polymorphic forms. Cross-validate using:

  • DSC/TGA : Differential scanning calorimetry to assess melting behavior.
  • HPLC-PDA : Quantify purity (>97% by area normalization) .
  • Reference standards : Compare with certified materials (e.g., CAS 1048692-61-0) from reputable suppliers .

Advanced Question: What strategies mitigate degradation during long-term storage of thiourea derivatives?

Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for hygroscopic compounds. Periodic HPLC monitoring detects hydrolysis byproducts (e.g., urea derivatives). Avoid aqueous buffers unless stabilized with radical scavengers like BHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.